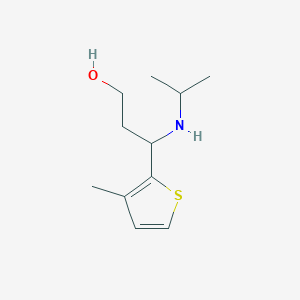![molecular formula C11H12ClNS2 B13961231 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione CAS No. 64067-76-1](/img/structure/B13961231.png)
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is a heterocyclic compound that contains a thiazine ring with a chlorophenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione typically involves the reaction of 4-chlorobenzyl chloride with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but contains a selenium atom instead of sulfur.
4-Chlorophenyl methyl sulfone: This compound has a similar chlorophenyl group but differs in the presence of a sulfone group.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is unique due to its thiazine ring structure and the presence of both a thione and a chlorophenylmethyl group
Propiedades
Número CAS |
64067-76-1 |
|---|---|
Fórmula molecular |
C11H12ClNS2 |
Peso molecular |
257.8 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C11H12ClNS2/c12-10-4-2-9(3-5-10)8-13-6-1-7-15-11(13)14/h2-5H,1,6-8H2 |
Clave InChI |
OTPBDTNXCZFCPV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)SC1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
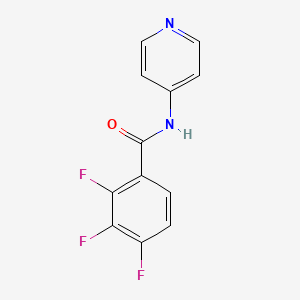

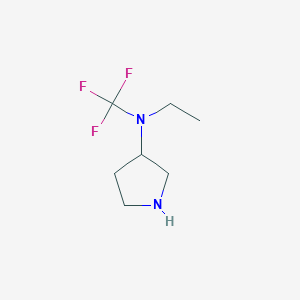
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)


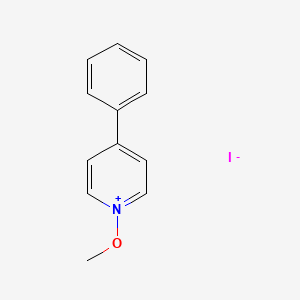

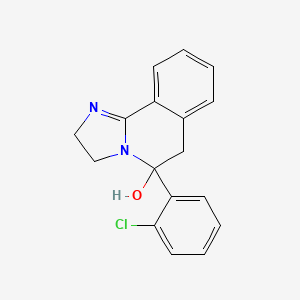
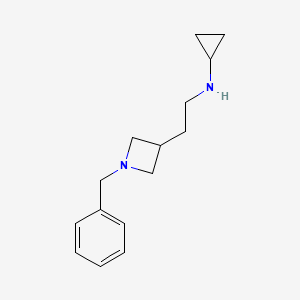
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
